REACTION_CXSMILES
|
OS(O)(=O)=O.O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.[Cl:20][C:21]1[CH:22]=[C:23]([C:27]([CH3:43])([CH2:41][CH3:42])[C:28]([CH:30]([C:36]([O:38][CH2:39][CH3:40])=[O:37])[C:31](OCC)=[O:32])=[O:29])[CH:24]=[CH:25][CH:26]=1>>[Cl:20][C:21]1[CH:22]=[C:23]2[C:24]([C:31]([OH:32])=[C:30]([C:36]([O:38][CH2:39][CH3:40])=[O:37])[C:28](=[O:29])[C:27]2([CH2:41][CH3:42])[CH3:43])=[CH:25][CH:26]=1
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
Name
|
diethyl 2-(2-(3-chlorophenyl)-2-methylbutanoyl)malonate
|
Quantity
|
7.67 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)C(C(=O)C(C(=O)OCC)C(=O)OCC)(CC)C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was then stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was brought to room temperature
|
Type
|
ADDITION
|
Details
|
Ice (H2O) was added
|
Type
|
EXTRACTION
|
Details
|
the aqueous mixture was extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×) and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to give the crude compound as an orange oil
|
Type
|
CUSTOM
|
Details
|
The crude oil was purified by silica flash chromatography (0-100% DCM/hexane)
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C(=C(C(C(C2=C1)(C)CC)=O)C(=O)OCC)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.16 g | |
YIELD: CALCULATEDPERCENTYIELD | 46.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |